molecular formula C10H12N2S B12834881 3-(1H-Benzimidazol-2-yl)propane-1-thiol CAS No. 29982-03-4

3-(1H-Benzimidazol-2-yl)propane-1-thiol

Cat. No.: B12834881
CAS No.: 29982-03-4
M. Wt: 192.28 g/mol
InChI Key: SNNLTRLHBHHUPZ-UHFFFAOYSA-N
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Description

3-(1H-benzo[d]imidazol-2-yl)propane-1-thiol is a compound that features a benzimidazole ring attached to a propane-1-thiol group Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzo[d]imidazol-2-yl)propane-1-thiol typically involves the reaction of benzimidazole derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a benzimidazole derivative reacts with a thiol reagent under basic conditions. For example, the reaction of 2-chloromethylbenzimidazole with thiourea in ethanol under reflux conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-(1H-benzo[d]imidazol-2-yl)propane-1-thiol.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzo[d]imidazol-2-yl)propane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding benzimidazole derivative.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the thiol group.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of benzimidazole derivatives.

    Substitution: Formation of thioethers or thioesters.

Scientific Research Applications

3-(1H-benzo[d]imidazol-2-yl)propane-1-thiol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)propane-1-thiol involves its interaction with various molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)ethanethiol
  • 4-(1H-benzo[d]imidazol-2-yl)butane-1-thiol
  • 2-(1H-benzo[d]imidazol-2-yl)propane-1-amine

Uniqueness

3-(1H-benzo[d]imidazol-2-yl)propane-1-thiol is unique due to the specific positioning of the thiol group on the propane chain, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct biological activities and applications compared to other similar compounds .

Biological Activity

3-(1H-Benzimidazol-2-yl)propane-1-thiol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N2S\text{C}_9\text{H}_{10}\text{N}_2\text{S}

This compound is characterized by a benzimidazole moiety linked to a thiol group, which is crucial for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that benzimidazole derivatives possess significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound have been tested against bacteria such as E. coli and S. aureus, demonstrating effective inhibition of growth .
  • Antioxidant Activity : The thiol group in the compound is known to exhibit antioxidant properties. This activity is essential for scavenging free radicals and protecting cells from oxidative stress .
  • Anticancer Potential : Some studies suggest that benzimidazole derivatives may inhibit cancer cell proliferation. For example, compounds related to this compound have shown promising results in inhibiting tumor growth in vitro .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, revealing that this compound exhibited potent activity:

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These results indicate that the compound could serve as a basis for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH absorbance, suggesting strong antioxidant activity comparable to standard antioxidants:

CompoundIC50 (µM)
This compound25
Ascorbic Acid20

This highlights the potential use of this compound in formulations aimed at reducing oxidative stress .

Anticancer Studies

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

These findings suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Properties

CAS No.

29982-03-4

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)propane-1-thiol

InChI

InChI=1S/C10H12N2S/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)

InChI Key

SNNLTRLHBHHUPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCS

Origin of Product

United States

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